molecular formula C17H18N4O3S B7737035 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide

Cat. No.: B7737035
M. Wt: 358.4 g/mol
InChI Key: FFESGIVFVBZLSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a sulfanyl group, and a methoxyphenyl group

Preparation Methods

The synthesis of 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide typically involves multiple steps. The synthetic route often starts with the preparation of the pyrimidine ring, followed by the introduction of the sulfanyl group and the methoxyphenyl group. The reaction conditions usually require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to a biological effect. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives with sulfanyl and methoxyphenyl groups. What sets 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Some similar compounds include:

  • 2-[(5-cyano-6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide
  • 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)propanamide

Properties

IUPAC Name

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-4-14-13(9-18)16(23)21-17(20-14)25-10(2)15(22)19-11-5-7-12(24-3)8-6-11/h5-8,10H,4H2,1-3H3,(H,19,22)(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFESGIVFVBZLSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)N=C(N1)SC(C)C(=O)NC2=CC=C(C=C2)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C(=O)N=C(N1)SC(C)C(=O)NC2=CC=C(C=C2)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.